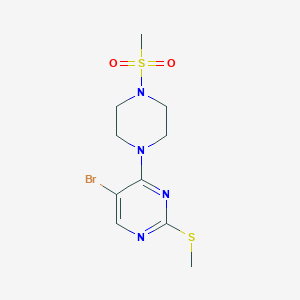![molecular formula C15H16FN3O B6458646 2-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]pyrimidin-4-amine CAS No. 2548981-64-0](/img/structure/B6458646.png)
2-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a cyclopropyl group, a fluorophenoxyethyl moiety, and a pyrimidin-4-amine core
Mechanism of Action
Target of Action
The primary target of 2-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]pyrimidin-4-amine is mites , specifically Tetranychus urticae . This compound exhibits excellent acaricidal activity, making it an effective pesticide .
Mode of Action
It is known that the compound interacts with mites, leading to their death . The compound’s effectiveness is comparable to the commercial acaricide cyenopyrafen .
Biochemical Pathways
It is known that the compound has a significant impact on the survival of mites .
Pharmacokinetics
It is known that fluoroalkyl sulfur groups, such as trifluoroethyl sulfur (cf3ch2s-), can greatly improve the lipophilic pharmacokinetic properties of drug molecules . This suggests that the compound may have good bioavailability.
Result of Action
The primary result of the action of this compound is the death of mites. The compound exhibits excellent acaricidal activity, with LC50 values of 0.19 mg/L against Tetranychus urticae .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the reaction of 2-cyclopropylpyrimidin-4-amine with 2-(4-fluorophenoxy)ethyl bromide under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxyethyl moiety, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]pyrimidin-4-amine has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]pyrazolo[1,5-a]pyrazin-4-amine
- 5-chloro-6-(difluoromethyl)-N-(2-(2-fluoro-4-methyl-5-((2,2,2-trifluoroethyl)thio)phenoxy)ethyl)pyrimidin-4-amine
Uniqueness
2-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]pyrimidin-4-amine stands out due to its specific combination of a cyclopropyl group and a fluorophenoxyethyl moiety attached to the pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O/c16-12-3-5-13(6-4-12)20-10-9-17-14-7-8-18-15(19-14)11-1-2-11/h3-8,11H,1-2,9-10H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCUGBCVRIZQFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)NCCOC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B6458566.png)
![6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B6458570.png)
![N-[(2-fluorophenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine](/img/structure/B6458578.png)

![5-chloro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzoxazole](/img/structure/B6458586.png)
![4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B6458591.png)
![(2E)-N-methyl-4-({4-[4-(trifluoromethyl)phenoxy]phenyl}formamido)but-2-enamide](/img/structure/B6458596.png)
![6-chloro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinoxaline](/img/structure/B6458599.png)
![2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B6458607.png)
![4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B6458614.png)
![1-[4-(5-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6458620.png)
![1-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-1H-imidazole](/img/structure/B6458638.png)
![N-[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B6458675.png)
![N,N-dimethyl-6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyridazin-3-amine](/img/structure/B6458679.png)
